DMH4

Kinase Selectivity VEGFR2 Inhibition BMP Signaling

DMH4 is the only dorsomorphin analog providing targeted VEGFR2 inhibition (IC50 161 nM) with a defined 22-fold selectivity window over ALK2, eliminating confounding BMP/AMPK pathway interference inherent to dorsomorphin and DMH1. Validated in zebrafish ISV assays (EC50 1 μM) and NSCLC models (A549 GI50 2.75 μM). For angiogenesis or tumor biology studies requiring clean VEGF-specific readouts without cross-pathway noise, DMH4 is the essential chemical probe. Insist on ≥98% purity for reproducible target engagement.

Molecular Formula C24H24N4O2
Molecular Weight 400.5 g/mol
CAS No. 515880-75-8
Cat. No. B1670826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDMH4
CAS515880-75-8
SynonymsDMH-hydrazine
N,N'-dimethyl-N,N'-bis(mercaptoacetyl)hydrazine
Molecular FormulaC24H24N4O2
Molecular Weight400.5 g/mol
Structural Identifiers
SMILESC1COCCN1CCOC2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=CC=C5)N=C3
InChIInChI=1S/C24H24N4O2/c1-2-4-20(5-3-1)23-17-26-28-18-21(16-25-24(23)28)19-6-8-22(9-7-19)30-15-12-27-10-13-29-14-11-27/h1-9,16-18H,10-15H2
InChIKeySKZQZGSPYYHTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DMH4 (CAS 515880-75-8): A Selective VEGFR2 Inhibitor for Angiogenesis Research and Comparative Kinase Profiling


DMH4 (4-(2-(4-(3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine) is a pyrazolopyrimidine-based small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2/KDR/Flk1) with a reported IC50 of 161 nM in cell-free kinase assays [1]. It was developed through a structure-activity relationship (SAR) study of dorsomorphin analogs in zebrafish embryos, where it demonstrated selective disruption of intersomitic vessel (ISV) formation without affecting dorsoventral axis patterning [2]. DMH4 functions as an ATP-competitive type II receptor tyrosine kinase inhibitor and is recognized for its role in suppressing VEGF-stimulated angiogenesis, mitogenesis, and endothelial cell function [3].

DMH4 vs. Dorsomorphin and DMH1: Why Broad-Spectrum or BMP-Selective Analogs Cannot Substitute for Targeted VEGFR2 Inhibition


Dorsomorphin analogs share a common pyrazolopyrimidine scaffold but exhibit profoundly divergent kinase selectivity profiles that preclude functional interchangeability. Dorsomorphin itself is promiscuous, inhibiting ALK2, AMPK, and KDR with IC50 values below 250 nM, while DMH1 is a highly selective BMP type-I receptor (ALK2) inhibitor with no detectable activity against KDR [1]. DMH4 occupies a distinct selectivity space: it demonstrates a 22-fold preference for VEGFR2 (IC50 161 nM) over ALK2 (IC50 3558 nM) and a 50-fold preference over AMPK (IC50 8038 nM) [2]. Substituting DMH4 with dorsomorphin would introduce confounding BMP and AMPK pathway inhibition, while DMH1 provides no VEGFR2 inhibition at all [3]. For experiments requiring specific interrogation of VEGF signaling without BMP pathway cross-talk, DMH4 is the only compound among these analogs that provides targeted VEGFR2 inhibition with a defined selectivity window.

DMH4 Quantitative Differentiation Guide: Head-to-Head Selectivity, In Vivo Potency, and Functional Assay Performance


Selectivity Profile: DMH4 Demonstrates 22-Fold to 50-Fold Discrimination Against BMP and AMPK Targets vs. Dorsomorphin's Promiscuity

In cell-free kinase assays using purified human enzymes with 10 μM ATP, DMH4 exhibited a VEGFR2/KDR IC50 of 161 nM, while showing substantially reduced potency against BMP receptor ALK2 (IC50 3558 nM) and AMPK (IC50 8038 nM) [1]. This represents a 22.1-fold selectivity window for VEGFR2 over ALK2 and a 49.9-fold window over AMPK [1]. By comparison, dorsomorphin displayed comparable potency across all three targets (ALK2: 148.1 nM; AMPK: 234.6 nM; KDR: 25.1 nM), lacking meaningful selectivity, while DMH1 exhibited complete selectivity for ALK2 (IC50 107.9 nM) with no detectable KDR inhibition [1]. DMH4 also showed no detectable inhibition of TGFβR-I (ALK5) at concentrations tested [1].

Kinase Selectivity VEGFR2 Inhibition BMP Signaling Off-Target Profiling

In Vivo Angiogenesis Inhibition: DMH4 (EC50 1 μM) Demonstrates Superior Potency to Dorsomorphin (EC50 5 μM) in Zebrafish ISV Assay

In a zebrafish embryo intersomitic vessel (ISV) formation assay, DMH4 achieved an EC50 of 1 μM for ISV disruption, compared to dorsomorphin's EC50 of 5 μM—a 5-fold improvement in in vivo potency [1]. Notably, DMH4 showed no discernible effect on dorsoventral axis patterning at concentrations up to 50 μM, confirming its in vivo selectivity for VEGF-driven angiogenesis over BMP-dependent developmental processes [1]. The commonly used VEGFR2 inhibitor SU5416 (Semaxanib) was less potent and non-selective in this assay [2].

In Vivo Efficacy Angiogenesis Zebrafish Model Developmental Biology

Cellular Anti-Angiogenic Efficacy: DMH4 Blocks VEGF-Induced Tubular Network Formation at 1 μM and Suppresses NSCLC Cell Viability with GI50 of 2.75 μM

In a Matrigel angiogenesis assay using human umbilical vein endothelial cells (HUVECs), DMH4 at 1 μM effectively blocked VEGF-induced tubular network formation [1]. In non-small cell lung cancer (NSCLC) cell lines, DMH4 reduced cell viability in a dose-dependent manner, with growth inhibition (GI50) values of 13.27 μM and 2.75 μM against H460 and A549 cells, respectively, at 24 hours [2]. The compound also blocked VEGF-stimulated phosphorylation of Flk1 and the downstream mediator Akt in bovine aortic endothelial cells [1].

Cell-Based Assays Anti-Angiogenesis Non-Small Cell Lung Cancer Functional Validation

Comparative Kinase Profiling: DMH4 vs. DMH2, DMH3, LDN-193189, and Staurosporine Across Five Kinase Targets

Comprehensive kinase profiling across ALK2 (BMPR-I), ALK5 (TGFβR-I), AMPK, KDR (VEGFR2), and PDGFRβ revealed that DMH4 is the only dorsomorphin analog combining potent KDR inhibition (161 nM) with weak activity against ALK2 (3558 nM) and AMPK (8038 nM) [1]. In contrast, DMH2 and DMH3 retained KDR activity (2418 nM and 2062 nM, respectively) while more potently inhibiting ALK2 (42.8 nM and 26.7 nM) [1]. LDN-193189 showed broader inhibition (ALK2: 40.7 nM; AMPK: 1122 nM; KDR: 214.7 nM), and staurosporine was highly promiscuous (all targets <10.64 μM) [1]. DMH4 exhibited no inhibition of ALK5/TGFβR-I [1].

Kinase Profiling Selectivity Panel VEGFR2 BMPR-I AMPK

High-Impact Research Applications for DMH4: From Developmental Angiogenesis Models to Cancer Pathway Dissection


Zebrafish Angiogenesis and Developmental Vascular Biology

DMH4's in vivo EC50 of 1 μM for ISV disruption and its lack of effect on dorsoventral axis patterning at 50 μM [3] make it an ideal tool for studying VEGF-dependent angiogenesis in zebrafish embryos. Researchers can use DMH4 to induce specific vascular defects without confounding BMP pathway alterations, enabling clean genetic and pharmacological dissection of angiogenic mechanisms [3]. The compound's 22-fold selectivity for VEGFR2 over ALK2 [3] ensures that observed phenotypes are attributable to VEGF signaling disruption rather than BMP pathway interference, a critical distinction when using dorsomorphin-scaffold compounds [2].

Non-Small Cell Lung Cancer (NSCLC) and Tumor Angiogenesis Research

DMH4 suppresses NSCLC cell viability with GI50 values of 13.27 μM (H460) and 2.75 μM (A549) at 24 hours [3], and blocks VEGFR2 phosphorylation in these cell lines [3]. The compound effectively inhibits migration and invasion of NSCLC cells and induces apoptosis [3], supporting its use as a chemical probe to investigate VEGFR2-dependent signaling in lung cancer models. Its anti-angiogenic activity in HUVEC Matrigel assays at 1 μM [2] further validates its utility for studying tumor angiogenesis and evaluating VEGFR2-targeted therapeutic strategies.

Selective Pathway Dissection in Kinase Signaling Networks

The dorsomorphin analog series (DMH1-DMH4) provides a uniquely matched set of chemical probes with divergent selectivity profiles derived from the same scaffold [3]. DMH4 (VEGFR2-selective) and DMH1 (ALK2/BMP-selective) [3] can be used in parallel to distinguish VEGF-mediated from BMP-mediated effects in complex biological systems. This chemical genetic approach is particularly valuable in developmental biology, stem cell differentiation, and cancer studies where both BMP and VEGF signaling are co-activated and functionally intertwined [3]. The quantified selectivity windows established in kinase profiling assays [2] allow researchers to interpret results with defined confidence intervals for target engagement.

Anti-Angiogenic Drug Discovery and Pharmacological Validation

DMH4's combination of in vitro potency (VEGFR2 IC50 161 nM), in vivo efficacy (EC50 1 μM in zebrafish), and cellular anti-angiogenic activity (1 μM in HUVEC tube formation) [3] positions it as a valuable reference compound for anti-angiogenic drug discovery programs. It can serve as a positive control in VEGFR2 inhibition assays, a benchmarking standard for novel compound evaluation, and a tool compound for validating target engagement in phenotypic angiogenesis screens. Its defined selectivity window [2] also makes it suitable for counter-screening to confirm that anti-angiogenic effects are VEGFR2-mediated rather than resulting from off-target activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for DMH4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.